molecular formula C22H22N4O B2460982 3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902028-28-8

3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2460982
CAS No.: 902028-28-8
M. Wt: 358.445
InChI Key: SPMHPFSJBVJJMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivative with various aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The synthesized compounds showed promising activity where some compounds emerged as the most potent PARP-1 inhibitors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a common heterocycle nucleus used in the design of many pharmaceutical compounds . The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a CDK2 inhibitor . The compound has shown significant inhibitory activity against CDK2/cyclin A2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8 and 19.0 D .

Scientific Research Applications

Synthesis and Characterization

  • Compounds structurally related to pyrazolo[1,5-a]pyrimidines have been synthesized and characterized, demonstrating a variety of potential applications in scientific research. For instance, Hassan et al. (2014) detailed the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, which suggests potential applications in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Biological Activities

  • The synthesis of pyrazolo[1,5-a]pyrimidine analogs has been associated with the exploration of their biological activities, including anti-inflammatory and anti-cancer properties. Kaping et al. (2016) described an environmentally benign synthesis route for novel pyrazolo[1,5-a]pyrimidine derivatives, which were screened for anti-inflammatory and anti-cancer activities, showing promising results (S. Kaping, U. Kalita, M. Sunn, L. I. Singha, & J. N. Vishwakarma, 2016).

Photophysical Properties

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16-14-21(23-13-12-17-8-4-3-5-9-17)26-22(25-16)19(15-24-26)18-10-6-7-11-20(18)27-2/h3-11,14-15,23H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMHPFSJBVJJMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.